![molecular formula C20H13ClFN5OS B4614409 N-({[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B4614409.png)
N-({[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-fluorobenzamide
Overview
Description
N-({[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C20H13ClFN5OS and its molecular weight is 425.9 g/mol. The purity is usually 95%.
The exact mass of the compound N-({[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-fluorobenzamide is 425.0513371 g/mol and the complexity rating of the compound is 597. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-({[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-({[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Properties
A significant application of compounds similar to N-({[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-fluorobenzamide lies in their antitumor properties. Research has highlighted the potent and selective inhibitory activity of related 2-phenylbenzothiazoles against various cancer cell lines, including lung, colon, and breast cancer cells. For instance, certain derivatives have shown exceptionally potent antiproliferative activity, specifically against MCF-7 and MDA 468 cell lines, with GI(50) values less than 0.1 nM (Mortimer et al., 2006). Similarly, other novel derivatives have been synthesized and evaluated for their antitumor properties against malignant human cell lines, showing cytostatic activities (Racané et al., 2006).
Pro-Apoptotic Activity
Certain synthesized derivatives, including those with a similar structural framework, have demonstrated pro-apoptotic activity on cancer cell lines. For example, one specific compound showed significant growth inhibition on melanoma cell lines at certain concentrations, indicating potential as anticancer agents (Yılmaz et al., 2015).
Potential in Drug Development
These compounds, due to their significant antitumor activity, have potential in drug development, particularly for cancer therapy. Studies have focused on the synthesis and evaluation of various derivatives for their therapeutic efficacy in vitro and in vivo, with some showing good cytotoxic activity and others demonstrating selective, cell-specific, and dose-dependent effects (Stojković et al., 2006).
Molecular Docking and Non-Linear Optical (NLO) Activity
In addition to their antitumor properties, these compounds have been studied for their electronic properties and molecular interactions. For example, molecular docking studies have been used to understand their binding interactions with specific enzymes like Cyclooxygenase 1 (COX1), indicating potential for broader biomedical applications. The non-linear optical activity of some compounds has also been investigated, which may have implications for future technological applications (Mary et al., 2020).
properties
IUPAC Name |
N-[[2-(4-chlorophenyl)benzotriazol-5-yl]carbamothioyl]-4-fluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClFN5OS/c21-13-3-8-16(9-4-13)27-25-17-10-7-15(11-18(17)26-27)23-20(29)24-19(28)12-1-5-14(22)6-2-12/h1-11H,(H2,23,24,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWKSJFHPCFMAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(=S)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClFN5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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